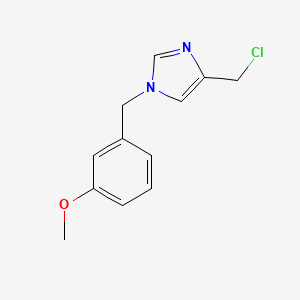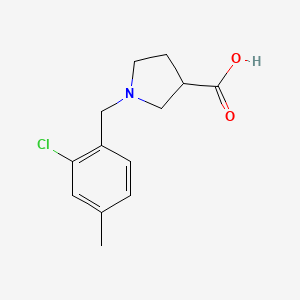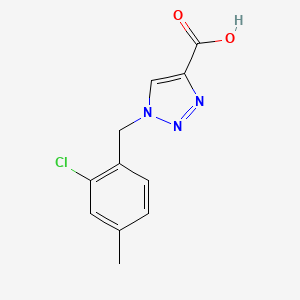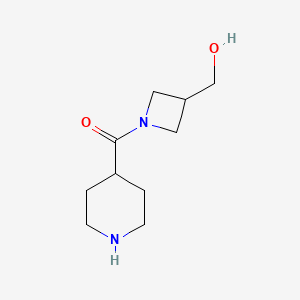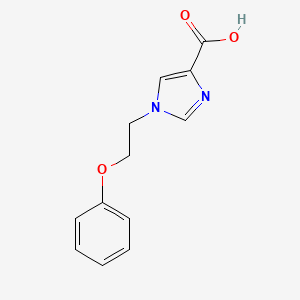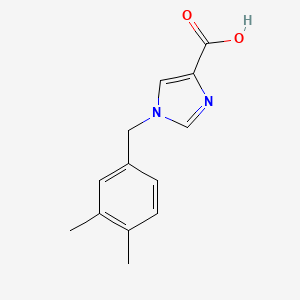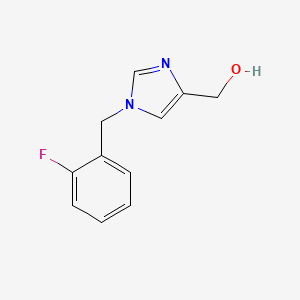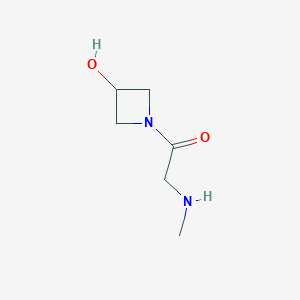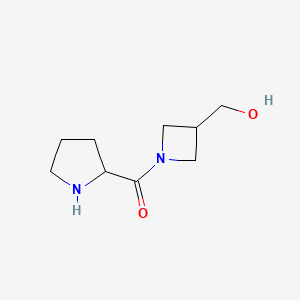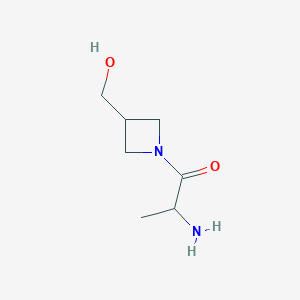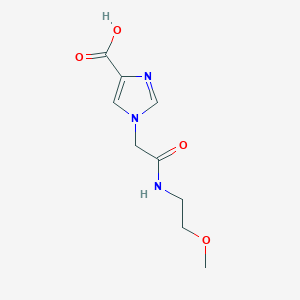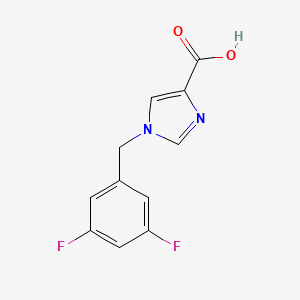
(1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine
Overview
Description
The compound is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring. The triazole ring is substituted with a methanamine group and a 2-chloro-4-methylbenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. This ring would be substituted at the 1-position with a methanamine group and at the 4-position with a 2-chloro-4-methylbenzyl group .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, particularly as ligands in transition metal complexes and in click chemistry . The specific reactivity of this compound would depend on the nature of the substituents and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the polar triazole ring, the nonpolar benzyl group, and the polar amine group .Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of triazole derivatives, including compounds similar to "(1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine," often involves 1,3-dipolar cycloaddition reactions. These reactions are a key method for constructing triazole rings, offering a pathway to a wide range of triazole-based compounds with diverse biological and chemical properties (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014).
- Structural characterization of such compounds typically involves various spectroscopic techniques (NMR, IR, MS) and, in some cases, X-ray crystallography. These methods provide detailed insights into the compounds' molecular frameworks and are crucial for confirming the success of synthetic strategies and understanding the structural basis of their activities.
Potential Biological Activities
- Triazole derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and enzyme inhibition properties. For example, certain triazole compounds exhibit moderate to very good antibacterial and antifungal activities, suggesting their potential as leads for developing new antimicrobial agents (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).
- The enzyme inhibition capability, such as against α-glucosidase and lipase, has also been reported. This points to the potential therapeutic applications of these compounds in treating diseases where such enzymes play a key role (O. Bekircan, S. Ülker, & E. Menteşe, 2015).
Catalytic Applications
- Some triazole compounds have been explored for their catalytic activities, particularly in reactions involving metal complexes. For instance, triazole-based ligands can stabilize metal centers and facilitate various catalytic processes, including oxidation reactions (Roberto Sole, M. Bortoluzzi, A. Spannenberg, S. Tin, Valentina Beghetto, & J. D. de Vries, 2019). This highlights their utility in designing new catalysts for synthetic organic chemistry.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-[(2-chloro-4-methylphenyl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c1-8-2-3-9(11(12)4-8)6-16-7-10(5-13)14-15-16/h2-4,7H,5-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBUAGKSELLVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(N=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



